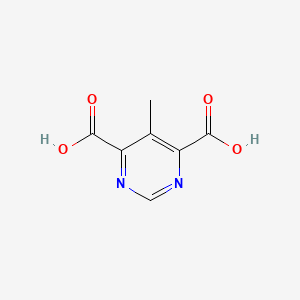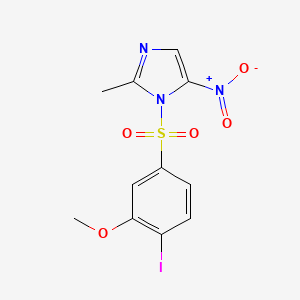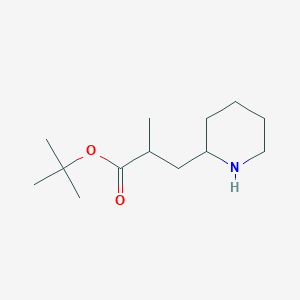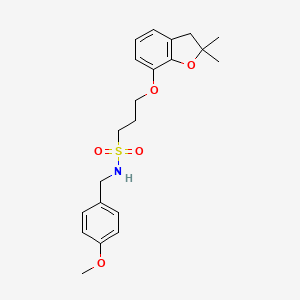
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol, also known as DFMO, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFMO is a competitive inhibitor of ornithine decarboxylase, an enzyme that plays a key role in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and neurodegeneration.
作用机制
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol is a competitive inhibitor of ornithine decarboxylase, an enzyme that catalyzes the conversion of ornithine to putrescine, a key step in polyamine biosynthesis. By inhibiting ornithine decarboxylase, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol reduces the levels of polyamines in cells, which in turn inhibits cell growth and proliferation. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been shown to induce apoptosis in cancer cells via a polyamine-independent mechanism.
Biochemical and Physiological Effects:
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been shown to have a variety of biochemical and physiological effects. In cancer cells, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol reduces the levels of polyamines, which are essential for cell growth and proliferation. This leads to a decrease in cell growth and induction of apoptosis. (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has also been shown to reduce inflammation in animal models of arthritis and colitis by inhibiting the production of pro-inflammatory cytokines. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases, although the exact mechanism of action is still under investigation.
实验室实验的优点和局限性
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential therapeutic applications. It is also relatively easy to synthesize in the lab. However, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol. One area of interest is the development of new (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol analogs with improved pharmacological properties. Another area of interest is the investigation of (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol's potential as a combination therapy with other anti-cancer drugs. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol's potential as a neuroprotective agent for the treatment of neurodegenerative diseases is an area of ongoing research. Finally, the use of (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol as a tool for studying the role of polyamines in various biological processes is an area of interest for researchers.
合成方法
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol can be synthesized through a multi-step process starting from 2,5-difluorobenzaldehyde. The first step involves the condensation of 2,5-difluorobenzaldehyde with methylmagnesium bromide to form the corresponding alcohol. This intermediate is then converted to the corresponding ketone via a Swern oxidation. The final step involves the reduction of the ketone with sodium borohydride to yield (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol.
科学研究应用
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been extensively studied for its potential therapeutic applications. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer. (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has also been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(2S)-4-(2,5-difluorophenyl)-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-8(7-14)2-3-9-6-10(12)4-5-11(9)13/h4-6,8,14H,2-3,7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMMKSMQULLHR-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1=C(C=CC(=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-hydroxy-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2859317.png)
![N-benzyl-3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2859318.png)
![[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2859321.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2859322.png)
![tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2859323.png)

![1-(5-chloro-2-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859327.png)



![3-[3-[But-3-enyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2859335.png)
![Ethyl 2-[2-(4-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2859337.png)